molecular formula C17H15N7O B5800438 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5800438
M. Wt: 333.3 g/mol
InChI Key: AOKBOAJPHLIYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a pyrazole moiety. The 2-methylbenzyl group at the pyrazole nitrogen and the carboxamide linkage at the triazolo[1,5-a]pyrimidine system define its structural uniqueness. Its synthesis likely follows established protocols for triazolopyrimidine-carboxamide hybrids, such as multi-component reactions or coupling of preformed heterocycles with activated carboxamides .

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-12-5-2-3-6-13(12)11-23-10-7-14(21-23)19-16(25)15-20-17-18-8-4-9-24(17)22-15/h2-10H,11H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKBOAJPHLIYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Anticancer Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of compounds based on the triazolo[1,5-a]pyrimidine scaffold and found that certain derivatives showed promising cytotoxic activities against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. One notable compound demonstrated IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, outperforming the standard chemotherapeutic agent 5-Fu in efficacy .

The mechanisms through which these compounds exert their anticancer effects are multifaceted:

  • Inhibition of Signaling Pathways : The compound significantly inhibits the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation such as ERK1/2 and AKT .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is critical for eliminating malignant cells. This is often accompanied by cell cycle arrest at the G2/M phase .
  • Targeting Tubulin Polymerization : Some derivatives have been identified as inhibitors of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Comparative Studies

A comparative analysis with other compounds in the same class reveals variations in potency and mechanism:

Compound NameIC50 (μM)Cancer Cell LineMechanism
Compound H129.47MGC-803ERK inhibition, apoptosis induction
Compound 20.53HCT-116Tubulin polymerization inhibition
Compound 40.154VariousLSD1 inhibition

These findings illustrate that while this compound shows significant anticancer activity, other compounds may exhibit even greater potency through different mechanisms.

Study on Triazolo Derivatives

In a focused study on triazolo derivatives, researchers synthesized several new compounds and evaluated their biological activities. Among them, certain derivatives exhibited remarkable cytotoxicity against multiple cancer lines with IC50 values ranging from low nanomolar to micromolar concentrations. For example:

  • Compound A : IC50 = 3.91 μM against MCF-7
  • Compound B : IC50 = 0.24 μM against A549

These results underscore the potential of triazolo derivatives as effective anticancer agents .

Structure–Activity Relationship Analysis

A structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications to the pyrazole moiety were found to significantly influence cytotoxicity, indicating that careful structural optimization could yield more potent derivatives .

Comparison with Similar Compounds

Table 1: Structural Features and Implications

Compound Pyrazole Substituent Triazolopyrimidine Substituent Key Functional Impact
Target compound 2-Methylbenzyl None Moderate lipophilicity; potential for CNS penetration
N-(4-Methoxybenzyl)-5,7-dimethyl-... () 4-Methoxybenzyl 5,7-Dimethyl Increased solubility due to methoxy group; reduced inhibition (19.53% ± 2.83)
19g () Dihydroxyphenyl 7-Methyl, 5-phenyl Enhanced hydrogen bonding; HIV-1 inhibition (62% yield, mp 247–250°C)
Compound 38 () Benzyl-methylamino Pentyl, cyclohexyl High CB2 affinity (IC₅₀ < 100 nM); improved metabolic stability

Pharmacological and Biochemical Profiles

  • Immunoproteasome inhibition (): Compound 30: 19.53% ± 2.83 inhibition at unspecified concentration. Compound 28: 23% inhibition, highlighting the impact of substituents on activity .
  • Antiviral activity () : Compound 19g showed potency against HIV-1, attributed to the dihydroxyphenyl group’s ability to chelate metal ions in viral enzymes .
  • CB2 receptor modulation (): Compound 38’s cyclohexyl and pentyl groups contributed to nanomolar-level CB2 affinity, critical for neuroinflammatory applications .

Q & A

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Confirms regiochemistry of the pyrazole and triazolopyrimidine moieties (e.g., δ 8.91 ppm for triazole protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) validate molecular weight .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer :
Optimization strategies include:

  • Design of Experiments (DoE) : Fractional factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, DMF improves solubility in amide coupling .
  • Green Chemistry Principles : Replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Continuous Flow Reactors : Minimize side reactions and improve scalability .

Q. Data-Driven Example :

VariableOptimal RangeImpact on Yield
Reaction Temp.60–80°C+15% efficiency
Catalyst (EDC/HOBt)1.2 equiv.Reduces racemization
SolventDMF/THF (3:1 v/v)Maximizes coupling

Basic: What analytical techniques are critical for validating structural integrity and purity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylbenzyl group at δ 2.38 ppm) and carbon backbone .
  • High-Resolution MS : Confirms molecular formula (e.g., C₁₉H₁₈N₈O requires m/z 398.16) .
  • HPLC-PDA : Detects impurities (<2%) using reverse-phase C18 columns (ACN/water gradient) .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for analogs?

Q. Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers in bioactivity datasets .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement .
  • Crystallography : Resolve regiochemical ambiguities (e.g., pyrazole vs. triazole orientation) via X-ray diffraction .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were resolved by verifying compound stability under assay conditions (pH 7.4 vs. 6.8) .

Advanced: What computational methods predict reactivity or metabolic pathways for this compound?

Q. Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict electrophilic sites prone to oxidation (e.g., pyrimidine ring) .
  • Molecular Dynamics (MD) : Simulate binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to forecast metabolic hotspots .
  • ADMET Prediction Tools : Use SwissADME to estimate logP (2.8) and bioavailability .

Basic: What biological activities are commonly investigated for this compound class?

Q. Methodological Answer :

  • Enzyme Inhibition : Assessed via fluorogenic substrates (e.g., ATPase activity in kinase assays) .
  • Receptor Binding : Radioligand displacement assays (e.g., CB2 cannabinoid receptor with ³H-CP55,940) .
  • Anticancer Screening : NCI-60 cell panel testing to identify GI₅₀ values .

Key Findings : Triazolopyrimidines show nanomolar affinity for kinases (e.g., JAK2) and anti-inflammatory activity in murine models .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Q. Methodological Answer :

  • Bioisosteric Replacement : Swap the 2-methylbenzyl group with trifluoromethylpyridine to enhance metabolic stability .
  • Prodrug Strategies : Introduce phosphate esters to improve aqueous solubility .
  • PK/PD Modeling : Use in vitro microsomal stability data (e.g., t₁/₂ > 60 min) to guide dosing regimens .

Example : Analogs with cyclohexylamide substituents showed 3-fold higher Caco-2 permeability .

Basic: How should researchers handle stability issues during storage or biological assays?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stabilizing Formulations : Use lyophilization with trehalose or store in amber vials under argon .
  • LC-MS Monitoring : Detect oxidation products (e.g., m/z +16 for hydroxylation) during long-term assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.